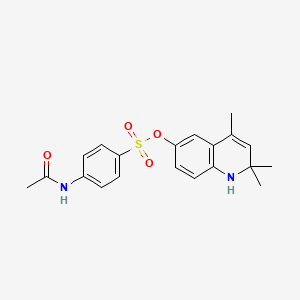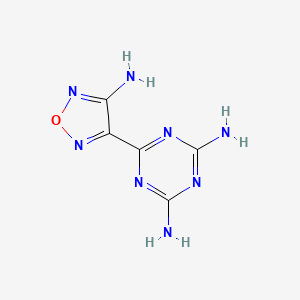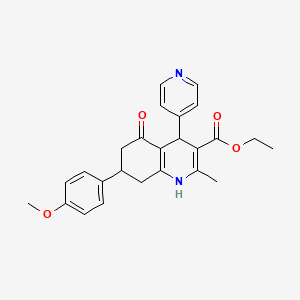![molecular formula C26H27N3O3S B11522475 2-(Cyclohexylamino)-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11522475.png)
2-(Cyclohexylamino)-2-oxoethyl [(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(CYCLOHEXYLCARBAMOYL)METHYL 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group, a diphenylpyrimidinyl group, and a sulfanyl acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (CYCLOHEXYLCARBAMOYL)METHYL 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of cyclohexyl isocyanate with methyl 2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]acetate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (CYCLOHEXYLCARBAMOYL)METHYL 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETATE may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, crystallization, and drying to isolate and purify the compound. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are often employed to verify the purity and identity of the final product.
Chemical Reactions Analysis
Types of Reactions
(CYCLOHEXYLCARBAMOYL)METHYL 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halides, amines, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(CYCLOHEXYLCARBAMOYL)METHYL 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (CYCLOHEXYLCARBAMOYL)METHYL 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (CYCLOHEXYLCARBAMOYL)METHYL 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]ACETATE
- (CYCLOHEXYLCARBAMOYL)METHYL 2-[(4,6-DICHLOROPYRIMIDIN-2-YL)SULFANYL]ACETATE
- (CYCLOHEXYLCARBAMOYL)METHYL 2-[(4,6-DIFLUOROPYRIMIDIN-2-YL)SULFANYL]ACETATE
Uniqueness
(CYCLOHEXYLCARBAMOYL)METHYL 2-[(4,6-DIPHENYLPYRIMIDIN-2-YL)SULFANYL]ACETATE is unique due to its specific structural features, such as the presence of diphenyl groups on the pyrimidine ring. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from similar compounds with different substituents on the pyrimidine ring.
Properties
Molecular Formula |
C26H27N3O3S |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
[2-(cyclohexylamino)-2-oxoethyl] 2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C26H27N3O3S/c30-24(27-21-14-8-3-9-15-21)17-32-25(31)18-33-26-28-22(19-10-4-1-5-11-19)16-23(29-26)20-12-6-2-7-13-20/h1-2,4-7,10-13,16,21H,3,8-9,14-15,17-18H2,(H,27,30) |
InChI Key |
ONHKKYYPMWTKGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC(=O)CSC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluorobenzyl)-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11522397.png)

![3a(2)-(3-Bromo-4-methylphenyl)-1-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]spiro[3H-indole-3,2a(2)-thiazolidine]-2,4a(2)(1H)-dione](/img/structure/B11522411.png)

![3'-(3-Bromo-4-methylphenyl)-1-[(4-methylpiperidin-1-YL)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11522419.png)
![6-Amino-4-[4-(diethylamino)phenyl]-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11522425.png)
![N-[5-bromo-2-(cyclopropanecarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11522428.png)

![2-bromo-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]benzohydrazide](/img/structure/B11522432.png)
![N-(2,4-dichlorophenyl)-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11522439.png)
![4-Bromo-N'-[(E)-(4-bromophenyl)methylidene]benzohydrazide](/img/structure/B11522447.png)

![N'-[(E)-(4-bromophenyl)methylidene]-1-(phenylsulfonyl)piperidine-4-carbohydrazide](/img/structure/B11522453.png)
![6-Amino-3-phenyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11522454.png)
